molecular formula C12H8F2O3 B11872076 2-(Difluoromethoxy)naphthalene-5-carboxylic acid

2-(Difluoromethoxy)naphthalene-5-carboxylic acid

Cat. No.: B11872076
M. Wt: 238.19 g/mol
InChI Key: IPACAZDTCRUKSX-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)naphthalene-5-carboxylic acid is an organic compound with the molecular formula C12H8F2O3 and a molecular weight of 238.19 g/mol . This compound is a derivative of naphthalene, featuring a difluoromethoxy group and a carboxylic acid group attached to the naphthalene ring. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)naphthalene-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

2-(Difluoromethoxy)naphthalene-5-carboxylic acid is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)naphthalene-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various biological targets, potentially affecting enzyme activity and receptor interactions . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Difluoromethoxy)naphthalene-5-carboxylic acid is unique due to the presence of the difluoromethoxy group, which can significantly alter its chemical and biological properties compared to other naphthalene derivatives. This group can enhance the compound’s stability, reactivity, and potential interactions with biological targets, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C12H8F2O3

Molecular Weight

238.19 g/mol

IUPAC Name

6-(difluoromethoxy)naphthalene-1-carboxylic acid

InChI

InChI=1S/C12H8F2O3/c13-12(14)17-8-4-5-9-7(6-8)2-1-3-10(9)11(15)16/h1-6,12H,(H,15,16)

InChI Key

IPACAZDTCRUKSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)OC(F)F)C(=C1)C(=O)O

Origin of Product

United States

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